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Benzenepropanoic acid, 5-iodo-2-methyl-

Cat. No.: B12328577
M. Wt: 290.10 g/mol
InChI Key: IPMCKELWGKQGCV-UHFFFAOYSA-N
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Description

Historical Context of Substituted Benzenepropanoic Acids in Organic Synthesis

The study of aromatic carboxylic acids is a cornerstone of organic chemistry, with historical roots reaching back to the 19th century. Early methods for their synthesis often involved the oxidation of alkyl groups attached to an aromatic ring using strong oxidizing agents like potassium permanganate. numberanalytics.com The development of synthetic chemistry allowed for more controlled and diverse methods, such as the carboxylation of Grignard reagents and the hydrolysis of nitriles, providing greater access to these valuable compounds. numberanalytics.com

The ability to introduce substituents onto the aromatic ring was a significant leap forward, enabling chemists to fine-tune the electronic and steric properties of molecules. The synthesis of substituted benzenepropanoic acids, in particular, provided access to scaffolds with both an aromatic core and a flexible carboxylic acid side chain. These structures proved to be crucial building blocks for more complex molecular targets. Reactions like the Hunsdiecker reaction, which facilitates a decarboxylative halogenation, were initially developed for aliphatic acids but later adapted, with challenges, for aromatic systems, showcasing the long-standing interest in creating substituted aromatic halides from carboxylic acids. rsc.org This historical progression laid the groundwork for the synthesis of highly functionalized molecules like Benzenepropanoic acid, 5-iodo-2-methyl-.

Significance of Iodinated Aromatic Compounds in Synthetic Chemistry

The presence of an iodine atom on an aromatic ring, as seen in Benzenepropanoic acid, 5-iodo-2-methyl-, imparts significant synthetic versatility. Aromatic C–I bonds are recognized as one of the most useful functional groups in organic synthesis. acs.org This is largely due to the reactivity of the carbon-iodine bond, which is weaker than its bromine and chlorine counterparts, making it an excellent leaving group in a variety of transformations.

Iodoarenes are particularly prized as substrates in transition-metal-catalyzed cross-coupling reactions, including the Nobel Prize-winning Suzuki, Heck, and Negishi reactions. acs.org These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the assembly of complex molecular frameworks from simpler precursors. acs.orgresearchgate.net The higher reactivity of the C-I bond often allows these couplings to proceed under milder conditions than with other aryl halides.

Furthermore, iodoarenes serve as precursors to other highly reactive intermediates. They can be converted into organolithium or Grignard reagents for subsequent reactions with electrophiles. acs.org They are also central to the field of hypervalent iodine chemistry, where the iodine atom is oxidized to a higher valence state to create powerful and environmentally benign oxidizing reagents. nih.govorganic-chemistry.org These hypervalent iodine compounds can facilitate a wide range of transformations, often avoiding the use of toxic heavy metals. nih.govorganic-chemistry.org This diverse reactivity makes the iodo-substituent a powerful tool for synthetic chemists.

Overview of Current Research Landscape for Benzenepropanoic Acid Derivatives

Derivatives of benzenepropanoic acid continue to be an active area of research, primarily due to their utility as scaffolds in medicinal chemistry and materials science. The combination of a rigid aromatic ring and a flexible carboxylic acid chain provides a versatile template for designing molecules that can interact with biological targets.

Recent studies have explored benzenepropanoic acid analogues for various therapeutic applications. For example, certain prenylated benzenepropanoic acids isolated from natural sources have demonstrated potent anti-neuroinflammatory activity by inhibiting the production of nitric oxide (NO) and the expression of enzymes like iNOS and COX-2. nih.gov In the field of drug discovery, the benzenepropanoic acid core can be found in various compounds being investigated for different diseases. The development of analogues is a key strategy for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. nih.gove-bookshelf.de

Given this context, a compound like Benzenepropanoic acid, 5-iodo-2-methyl- is a highly valuable, albeit specialized, research intermediate. It provides a stable, pre-functionalized scaffold. The carboxylic acid group can be converted into esters, amides, or other functional groups, while the iodine atom serves as a reactive handle for introducing new substituents via cross-coupling reactions. acs.orgacs.org This dual functionality allows for the systematic and divergent synthesis of libraries of complex molecules for screening in drug discovery and materials science programs.

Table of Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11IO2 B12328577 Benzenepropanoic acid, 5-iodo-2-methyl-

Properties

Molecular Formula

C10H11IO2

Molecular Weight

290.10 g/mol

IUPAC Name

3-(5-iodo-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H11IO2/c1-7-2-4-9(11)6-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)

InChI Key

IPMCKELWGKQGCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)I)CCC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Process Optimization for Benzenepropanoic Acid, 5 Iodo 2 Methyl

Strategies for Regioselective Iodination of Benzenepropanoic Acid Scaffolds

The introduction of an iodine atom at the C-5 position of the 2-methylbenzenepropanoic acid scaffold is a critical transformation. The directing effects of the existing alkyl and propanoic acid groups on the aromatic ring influence the position of iodination. Various methods have been developed to achieve the desired regioselectivity.

Electrophilic aromatic substitution is a fundamental method for the halogenation of aromatic compounds. masterorganicchemistry.com However, the direct iodination of benzene (B151609) and its derivatives is often challenging due to the low reactivity of iodine. curlyarrows.comacs.org To overcome this, activating agents are typically required. curlyarrows.com

Iodine itself is the weakest electrophile among the halogens and does not readily react with electron-rich aromatic systems without activation. acsgcipr.org This low reactivity stems from the fact that the reaction is endothermic. curlyarrows.com Therefore, an oxidizing agent is often employed to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I+). orgoreview.comntu.edu.sg Common oxidizing agents include nitric acid, hydrogen peroxide, and copper salts. orgoreview.comntu.edu.sg The generated electrophile is then attacked by the aromatic ring in a standard electrophilic aromatic substitution mechanism. masterorganicchemistry.com

For substrates like benzenepropanoic acid, the activating and directing effects of the substituents must be considered. The alkyl group at the 2-position and the propanoic acid group will influence the position of the incoming iodine atom. To enhance the reactivity and control the regioselectivity, various reagents and conditions can be employed. For instance, N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid like trifluoroacetic acid can be used for the mild and regioselective iodination of electron-rich aromatics. organic-chemistry.org Another approach involves using iodine monochloride (ICl), where the more electronegative chlorine atom polarizes the iodine, making it more electrophilic. curlyarrows.com

Transition metal catalysis offers a powerful and versatile tool for the regioselective functionalization of C-H bonds, including iodination. acs.org Palladium-catalyzed reactions, in particular, have been extensively developed for this purpose. nih.govnih.govacs.org These methods often utilize a directing group on the substrate to guide the metal catalyst to a specific C-H bond, enabling high regioselectivity. acs.orgnih.gov

In the context of benzenepropanoic acid derivatives, the carboxylic acid group can act as a directing group, facilitating ortho-C-H iodination. Palladium(II) catalysts, such as palladium acetate (B1210297) (Pd(OAc)2), are commonly used. nih.gov The reaction mechanism typically involves the formation of a cyclometalated intermediate, where the palladium coordinates to the directing group and activates a nearby C-H bond. nih.gov This is followed by reaction with an iodine source to afford the iodinated product.

A variety of iodine sources can be employed in these reactions. While molecular iodine (I2) can be used, sometimes in combination with an oxidant, other reagents like N-iodosuccinimide (NIS) or hypervalent iodine reagents have also proven effective. nih.gov For instance, a palladium-catalyzed C-H iodination using I2 as the sole oxidant has been developed, which is compatible with a range of heterocyclic substrates. nih.gov Another protocol involves the use of IOAc, generated in situ from I2 and an acetate source, for the directed iodination of C(sp2)-H bonds. nih.govnih.gov

The choice of ligands can also play a crucial role in the efficiency and selectivity of these reactions. acs.org For example, quinoline-type ligands have been shown to enable the palladium(II)-catalyzed iodination of C(sp3)-H bonds in carboxylic acid derivatives. acs.org Furthermore, decarbonylative iodination of aryl carboxylic acids using a palladium/Xantphos catalytic system provides another route to aryl iodides. ethz.chnih.gov

Oxidative iodination is a common strategy to enhance the electrophilicity of iodine and facilitate the iodination of aromatic rings. orgoreview.comntu.edu.sg This approach involves the use of an oxidizing agent in conjunction with a source of iodine, typically molecular iodine (I2) or an iodide salt like potassium iodide (KI). acsgcipr.orgnih.gov The oxidant converts the less reactive iodine into a more potent electrophilic species, often depicted as I+. orgoreview.comwikipedia.org

A variety of oxidizing agents have been employed for this purpose, including:

Peroxides: Hydrogen peroxide (H2O2) is a green and readily available oxidant. ntu.edu.sgorganic-chemistry.org

Peroxy acids and their salts: Oxone® (2KHSO5·KHSO4·K2SO4) is a versatile and effective oxidant for this transformation. mdpi.comorientjchem.org

Periodates: Sodium periodate (B1199274) (NaIO4) can be used in acidic media. googleapis.com

Persulfates: Potassium persulfate (K2S2O8) has been utilized in mixed acid solvents. epo.orggoogle.com

Hypervalent iodine reagents: These compounds, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane, are powerful oxidants in their own right and can also be used to promote iodination. acsgcipr.orgorganic-chemistry.orgresearchgate.net IBX can be prepared by the oxidation of 2-iodobenzoic acid with an oxidant like Oxone®. orientjchem.org

The reaction conditions, including the solvent and the presence of an acid catalyst, can significantly influence the outcome of the reaction. For instance, the iodination of 2-methylbenzoic acid has been achieved using iodine and potassium persulfate in a mixed acid solvent. epo.org Another method involves the use of iodine and an oxidizing agent in the presence of acetic anhydride (B1165640) and a microporous compound. google.comwipo.int The choice of oxidant and reaction conditions is crucial for achieving high yields and regioselectivity, as well as for ensuring compatibility with other functional groups present in the molecule.

The synthesis of iodoarenes has evolved from classical methods to more sophisticated modern techniques, each with its own set of advantages and limitations.

Classical Iodination Reactions often rely on direct electrophilic substitution using molecular iodine in the presence of an oxidizing agent like nitric acid. nih.gov Another traditional approach is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by treatment with an iodide salt. googleapis.com While effective, these methods can suffer from drawbacks such as harsh reaction conditions, the use of strong acids, and safety concerns associated with diazotization. googleapis.com

Modern Iodination Reactions encompass a range of methodologies designed to overcome the limitations of classical approaches. These include:

Transition Metal-Catalyzed Iodination: Particularly palladium-catalyzed reactions, offer high regioselectivity through the use of directing groups. nih.govnih.gov These methods often proceed under milder conditions and exhibit greater functional group tolerance.

Oxidative Iodination with Advanced Reagents: The use of reagents like N-iodosuccinimide (NIS) and hypervalent iodine reagents provides more controlled and selective iodination. acsgcipr.orgnih.gov Hypervalent iodine reagents are noted for being environmentally benign and relatively non-toxic. nih.gov

In Situ Generation of Electrophilic Iodine: Some modern methods focus on the in situ generation of highly reactive iodinating species from safer and more stable precursors. acs.org

The following table provides a comparative overview of these methods:

FeatureClassical Iodination (e.g., I2/HNO3)Sandmeyer ReactionTransition Metal-Catalyzed IodinationOxidative Iodination (Modern Reagents)
Reagents I2, strong oxidizing acidAryl amine, NaNO2, KIPd catalyst, directing group, I sourceNIS, hypervalent iodine reagents
Regioselectivity Governed by substituent effects, can be poorDefined by position of amino groupHigh, directed by functional groupGenerally good, influenced by reagent
Reaction Conditions Often harsh, strong acidMulti-step, low temperatures, then heatingOften mildGenerally mild
Functional Group Tolerance LimitedCan be limited by diazotization stepGenerally goodGood, reagent dependent
Advantages Inexpensive reagentsWell-established, good for specific isomersHigh regioselectivity, mild conditionsMild conditions, high efficiency
Disadvantages Harsh conditions, side reactionsMulti-step, potential safety hazardsCatalyst cost, ligand sensitivityReagent cost

Precursor Synthesis and Functional Group Transformations Leading to Benzenepropanoic Acid, 5-iodo-2-methyl-

A common and logical starting material for the synthesis of benzenepropanoic acid, 5-iodo-2-methyl- is a derivative of 2-methylbenzoic acid. This precursor already contains the methyl group and a carboxylic acid (or a group that can be readily converted to it) at the desired positions on the aromatic ring.

One approach involves the direct iodination of o-toluic acid (2-methylbenzoic acid). epo.orgchemicalbook.com For instance, reacting o-toluic acid with iodine and potassium persulfate in a mixed acid solvent can yield a mixture of iodo-substituted products, including the desired 2-methyl-5-iodobenzoic acid. epo.orggoogle.com The desired isomer can then be isolated and purified, for example, by recrystallization. epo.org Another method describes the reaction of 2-methylbenzoic acid with iodine and an oxidizing agent in the presence of acetic anhydride and a microporous compound. googleapis.comgoogle.com

Alternatively, a Sandmeyer-type reaction can be employed, starting from 2-amino-5-methylbenzoic acid. chemicalbook.com This involves diazotization of the amino group with sodium nitrite (B80452) in an acidic medium, followed by the introduction of iodine using potassium iodide. chemicalbook.com

In some cases, the synthesis may start from a more fundamental precursor and build the 2-methylbenzoic acid structure. For example, 3-hydroxy-2-methylbenzoic acid can be synthesized from 2-methyl-3-nitrobenzoic acid via reduction of the nitro group to an amino group, followed by diazotization and hydrolysis. google.com The starting 2-methyl-3-nitrobenzoic acid itself can be prepared by the nitration of m-toluic acid. patsnap.com

Approaches to Introduce the Propanoic Acid Side Chain

The introduction of the propanoic acid side chain to the 5-iodo-2-methylphenyl scaffold is a critical step in the synthesis of the target molecule. A prominent and versatile method for this transformation is the Friedel-Crafts acylation reaction. organic-chemistry.orgnih.gov This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acylating agent, such as a propanoyl chloride or propanoic anhydride, in the presence of a Lewis acid catalyst. organic-chemistry.orgnih.gov

In the context of synthesizing Benzenepropanoic acid, 5-iodo-2-methyl-, a potential precursor would be 4-iodo-1-methylbenzene. The Friedel-Crafts acylation of this substrate with a suitable three-carbon acylating agent would introduce the desired keto-group, which can subsequently be reduced to the propanoic acid side chain. The regioselectivity of this acylation is crucial for obtaining the desired isomer. The directing effects of the methyl and iodo substituents on the aromatic ring will influence the position of acylation.

Subsequent to the acylation, the resulting ketone can be converted to the corresponding alkane via established reduction methods like the Clemmensen or Wolff-Kishner reduction, thus forming the propanoic acid side chain. organic-chemistry.org

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the synthesis of benzenepropanoic acid derivatives are highly dependent on the reaction conditions and the choice of catalyst.

Recent advancements have highlighted the utility of microporous compounds, particularly zeolites, as catalysts in electrophilic aromatic substitutions. google.comgoogleapis.com These materials offer several advantages over traditional homogeneous Lewis acid catalysts, including enhanced selectivity, easier separation from the reaction mixture, and the potential for regeneration and reuse. google.comgoogleapis.com

In reactions such as Friedel-Crafts acylation, the shape-selective nature of zeolites can favor the formation of specific isomers, which is particularly important in the synthesis of highly substituted aromatic compounds. researchgate.netresearchgate.net For instance, the use of H-β-form zeolite has been reported in the iodination of 2-methylbenzoic acid, demonstrating the applicability of zeolites in reactions involving substituted aromatics. googleapis.com The acidic properties of zeolites, which can include both Brønsted and Lewis acid sites, play a crucial role in their catalytic activity. researchgate.net The specific surface area and the Si/Al ratio of the zeolite are key parameters that influence its acidity and, consequently, its catalytic performance. researchgate.net

Table 1: Impact of Catalyst on Reaction Efficiency

Catalyst Type Key Advantages Relevant Findings
Zeolites (e.g., H-BEA, ZSM-5) Shape selectivity, reusability, reduced waste Can favor the formation of specific isomers in Friedel-Crafts acylation. researchgate.net
Metal-loaded Zeolites (e.g., Ni, Ag, Fe) Modified acidity and catalytic activity The nature of the metal and the zeolite support influences product distribution. researchgate.net

| Traditional Lewis Acids (e.g., AlCl3) | High reactivity | Often required in stoichiometric amounts, leading to significant waste. organic-chemistry.orgnih.gov |

This table provides an interactive overview of different catalyst types and their key features relevant to the synthesis of aromatic compounds.

The choice of solvent can significantly impact the reaction rate and selectivity. For iodination reactions leading to precursors of the target molecule, solvents such as acetic acid have been shown to be effective. googleapis.com The amount of solvent used is also a critical parameter, with a balance needed to ensure sufficient solubility of reactants while maintaining a practical reaction concentration. googleapis.com

Reagent stoichiometry is another crucial factor to control for achieving high yields and minimizing side reactions. In the synthesis of related iodinated aromatic acids, the molar ratios of the starting material, iodine, and any oxidizing agents are carefully optimized. googleapis.comchemicalbook.com For instance, in one documented procedure for the synthesis of 5-iodo-2-methylbenzoic acid, specific molar ratios of 2-methylbenzoic acid, iodine, and iodic acid were employed. googleapis.com

Understanding the reaction kinetics is fundamental for process control and optimization. The rate of reaction is influenced by factors such as temperature and catalyst loading. google.comgoogleapis.com For the iodination of 2-methylbenzoic acid, reaction temperatures in the range of 70 to 150°C have been found to provide a sufficient reaction rate while minimizing the formation of high-boiling-point byproducts. google.comgoogleapis.com

Process control can be implemented in various reactor configurations, including batch, semi-batch, and continuous flow systems. googleapis.com For larger-scale production, continuous flow reactors can offer advantages in terms of heat and mass transfer, leading to better control over the reaction and potentially higher yields and selectivity. googleapis.com

Advanced Purification and Isolation Techniques for High Purity Benzenepropanoic Acid, 5-iodo-2-methyl-

The isolation and purification of the final product are critical steps to obtain the desired compound in high purity.

Crystallization is a powerful and commonly used technique for the purification of solid organic compounds. google.comgoogleapis.com For the closely related 5-iodo-2-methylbenzoic acid, crystallization from the reaction mixture can be induced by cooling or by the addition of a non-solvent, such as water. google.comgoogleapis.com

Specifically, cooling the reaction mixture to temperatures between 10 and 50°C has been shown to be effective for precipitating the product. google.comgoogleapis.com The addition of water to the reaction mixture is another effective method to induce crystallization, with reports indicating that adding 0.1 to 5 parts by weight of water per part of the reaction mixture can lead to the precipitation of over 90% of the formed product. google.comgoogleapis.com

In some cases, unreacted iodine may co-precipitate with the desired product. This can be prevented by the addition of a reducing agent, such as sodium sulfite (B76179) or sodium thiosulfate, to the reaction mixture prior to crystallization. google.comgoogleapis.com The mother liquor from the crystallization can be further processed to recover any dissolved product, for instance, by distilling the solvent and recycling the residue back into the crystallization system. google.com

Table 2: Crystallization Parameters for Purification

Parameter Condition Outcome
Temperature Cooling to 10-50 °C Promotes precipitation of the product. google.comgoogleapis.com
Solvent/Anti-solvent Addition of water (0.1-5 parts by weight) Induces crystallization with high recovery. google.comgoogleapis.com
Impurity Control Addition of sodium sulfite/thiosulfate Prevents co-precipitation of iodine. google.comgoogleapis.com

This interactive table summarizes key parameters and their effects on the crystallization-based purification of aromatic carboxylic acids.

Sublimation and Distillation for Product Refinement

The selection between sublimation and distillation depends on the thermal properties of Benzenepropanoic acid, 5-iodo-2-methyl- and its impurities. Sublimation, the transition of a substance directly from the solid to the gas phase, is suitable for compounds that have a sufficiently high vapor pressure at temperatures below their melting point. This can be an effective method for removing occluded solvents or non-volatile contaminants.

Distillation, on the other hand, is employed for liquid-phase separation based on differences in boiling points. For a high-boiling point compound like Benzenepropanoic acid, 5-iodo-2-methyl-, vacuum distillation is often necessary to lower the boiling temperature and prevent thermal decomposition.

While patents suggest that a purity of 99% or higher can be achieved through a purification process that includes sublimation or distillation, specific operational parameters such as temperature, pressure, and yield for these methods are not extensively detailed in the available literature. google.com The process generally involves heating the crude product under reduced pressure and collecting the purified sublimate or distillate. google.comgoogleapis.comgoogle.comwipo.int

Table 1: General Parameters for Thermal Purification

ParameterSublimationVacuum Distillation
Principle Solid to Gas Phase TransitionLiquid to Gas Phase Transition
Applicability For thermally stable solids with adequate vapor pressureFor thermally sensitive liquids or high-boiling point liquids
Pressure Typically under vacuumReduced pressure
Key Advantage Can remove non-volatile impurities effectivelyCan separate components with different boiling points

It is often the combination of these techniques with other methods like crystallization that leads to the desired high-purity Benzenepropanoic acid, 5-iodo-2-methyl-. google.comgoogleapis.comgoogle.comwipo.int

Chromatographic Purification Methodologies

Chromatographic techniques offer a high degree of separation and are widely used for the purification of Benzenepropanoic acid, 5-iodo-2-methyl- and its isomers. These methods are particularly effective in separating closely related impurities, such as positional isomers, which can be challenging to remove by other means.

Column Chromatography

A common and effective method for the purification of iodo-substituted benzoic acid derivatives is silica (B1680970) gel column chromatography. chemicalbook.com For the isomer, 2-iodo-5-methylbenzoic acid, a specific method has been reported. chemicalbook.com

Table 2: Exemplary Column Chromatography Parameters for an Isomer

ParameterValueReference
Stationary Phase Silica Gel chemicalbook.com
Mobile Phase (Eluent) Hexane/Ethyl Acetate (4:1) chemicalbook.com
Reported Yield 85% chemicalbook.com

This method demonstrates the utility of column chromatography in achieving a good yield of the purified product. chemicalbook.com The choice of eluent is critical and is optimized to ensure a good separation between the target compound and its impurities.

High-Performance Liquid Chromatography (HPLC)

For analytical determination of purity and for preparative-scale purification, High-Performance Liquid Chromatography (HPLC) is a powerful tool. A reverse-phase HPLC method has been developed for the analysis of 2-iodo-5-methylbenzoic acid, which can be adapted for preparative separations. sielc.com

Table 3: HPLC Method Parameters for an Isomer

ParameterDescriptionReference
Column Newcrom R1 (Reverse-Phase) sielc.com
Mobile Phase Acetonitrile, Water, and Phosphoric Acid sielc.com
Detection UV sielc.com
Scalability Suitable for preparative separation and impurity isolation sielc.com

This HPLC method is scalable, making it suitable for producing highly pure material for research and development purposes. sielc.com For applications requiring mass spectrometry compatibility, the phosphoric acid in the mobile phase can be substituted with formic acid. sielc.com The use of HPLC is also crucial for quality control, as demonstrated in patents where the purity of 2-methyl-5-iodobenzoic acid was determined to be greater than 99.5% after recrystallization. epo.orggoogle.com

The selection of the appropriate chromatographic technique and the optimization of its parameters, such as the stationary phase, mobile phase composition, and flow rate, are essential for achieving the desired level of purity for Benzenepropanoic acid, 5-iodo-2-methyl-.

Chemical Reactivity and Mechanistic Investigations of Benzenepropanoic Acid, 5 Iodo 2 Methyl

Exploration of Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the benzene (B151609) ring in Benzenepropanoic acid, 5-iodo-2-methyl- is influenced by the electronic effects of its substituents. The methyl group is an activating, ortho-, para-directing group, while the propanoic acid moiety is a deactivating, meta-directing group. The iodine atom is also deactivating and ortho-, para-directing. The interplay of these groups governs the regioselectivity of electrophilic aromatic substitution reactions.

Nucleophilic aromatic substitution, on the other hand, is generally challenging for this compound under standard conditions due to the presence of the electron-donating methyl group. However, under specific catalytic conditions, such as those involving transition metals, the iodo-substituent can be replaced by various nucleophiles.

Studies on Decarboxylation Pathways of Benzenepropanoic Acid, 5-iodo-2-methyl-

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant transformation for carboxylic acids. For Benzenepropanoic acid, 5-iodo-2-methyl-, this reaction can proceed through several distinct mechanistic pathways.

Thermal decarboxylation of aryl-substituted carboxylic acids typically requires high temperatures. The stability of the resulting carbanion intermediate plays a crucial role in the reaction's feasibility. In the case of Benzenepropanoic acid, 5-iodo-2-methyl-, the formation of a primary carbanion upon decarboxylation is energetically unfavorable, making thermal decarboxylation challenging.

Photochemical decarboxylation offers an alternative pathway. Upon absorption of light, the molecule can be excited to a higher energy state, facilitating the cleavage of the C-C bond of the carboxylic acid group. This process can lead to the formation of radical or ionic intermediates, which then undergo further reactions.

The decarboxylation of carboxylic acids can be significantly facilitated by the use of metal catalysts. nih.govacs.org These reactions, often referred to as decarboxylative couplings, have emerged as powerful tools in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org

Various transition metals, including palladium, copper, silver, and iron, have been employed to catalyze the decarboxylation of aryl carboxylic acids. nih.govacs.orgmdpi.comnih.gov The general mechanism often involves the formation of a metal carboxylate intermediate, which then undergoes decarboxylation to generate an organometallic species. This species can then participate in cross-coupling reactions with a variety of partners. For instance, decarboxylative cross-coupling of carboxylic acids with aryl halides is a key transformation for forming C(sp2)–C(sp3) bonds. nih.govacs.org Recent advancements have seen the development of metallaphotoredox catalysis, which combines photoredox catalysis with transition metal catalysis to enable these transformations under mild conditions. nih.govacs.org

In biological systems, decarboxylation reactions are often catalyzed by enzymes known as decarboxylases. mdpi.comnih.govmdpi.com Phenolic acid decarboxylases (PADs), for example, catalyze the non-oxidative decarboxylation of phenolic acids to their corresponding vinyl derivatives. nih.gov These enzymes exhibit high substrate specificity and operate under mild conditions. mdpi.com The mechanism of some PADs is proposed to involve the formation of a quinone methide intermediate. nih.gov While direct enzymatic decarboxylation of Benzenepropanoic acid, 5-iodo-2-methyl- has not been extensively reported, the principles of enzymatic catalysis provide a conceptual framework for developing biomimetic catalytic systems for this transformation.

Radical Reactions Involving the Iodine Substituent and Propanoic Acid Moiety

The presence of the iodine substituent on the aromatic ring and the propanoic acid side chain opens up avenues for radical-mediated reactions.

Aryl iodides are well-established precursors for the generation of aryl radicals. rsc.orgresearchgate.net This can be achieved through various methods, including photolysis, reduction with chemical reductants, or through photoredox catalysis. rsc.orgresearchgate.netchemrxiv.org The relatively weak carbon-iodine bond can be homolytically cleaved to produce an aryl radical and an iodine radical. The resulting aryl radical derived from Benzenepropanoic acid, 5-iodo-2-methyl- can then participate in a variety of synthetic transformations, such as arylation of arenes and heteroarenes, addition to multiple bonds, and cyclization reactions. The generation of aryl radicals from aryl halides can also be promoted by reagents like rongalite, enabling transition-metal-free arylation reactions. semanticscholar.org

Intramolecular Cyclization Reactions Involving Radical Intermediates

The presence of an iodine atom on the aromatic ring of Benzenepropanoic acid, 5-iodo-2-methyl- makes it an excellent precursor for the generation of an aryl radical. Treatment of aryl iodides with radical initiators, such as those employing tributyltin hydride or through photochemical methods, can lead to the homolytic cleavage of the carbon-iodine bond, forming a highly reactive aryl radical. rsc.orgacs.org Once formed, this radical can undergo an intramolecular cyclization by attacking the alkene-like double bond implicitly present in the propanoic acid side chain (following a specific reaction pathway that would generate a double bond, for instance, via an enolate).

The cyclization of the aryl radical derived from Benzenepropanoic acid, 5-iodo-2-methyl- can theoretically proceed via two distinct pathways, characterized by the size of the ring being formed. These are the 5-exo and 6-endo cyclizations. In the 5-exo cyclization, the radical attacks the second carbon of the propanoic acid side chain (relative to the benzene ring), leading to the formation of a five-membered ring with the radical center outside the newly formed ring (exocyclic). Conversely, the 6-endo cyclization involves the radical attacking the third carbon of the side chain, resulting in a six-membered ring with the radical center inside the new ring (endocyclic).

Studies on related systems have shown that the 5-exo cyclization is generally kinetically favored over the 6-endo pathway for aryl radicals. wikipedia.org This preference is often explained by the better stereoelectronic overlap between the radical orbital and the π-system of the accepting double bond in the transition state leading to the five-membered ring.

The typical products resulting from the 5-exo cyclization of the radical derived from Benzenepropanoic acid, 5-iodo-2-methyl- would be derivatives of dihydrobenzofuran. The general reaction scheme is depicted below:

Scheme 1: Postulated Intramolecular Radical Cyclization of Benzenepropanoic acid, 5-iodo-2-methyl-

The reaction is typically initiated by a radical initiator, such as AIBN (azobisisobutyronitrile), and a radical mediator, like tributyltin hydride. The aryl radical forms, and subsequent 5-exo-trig cyclization yields a substituted dihydrobenzofuran. The exact structure of the final product would depend on the subsequent quenching of the radical intermediate.

Influence of Substituents on Reaction Regioselectivity and Stereochemistry

The regioselectivity of the intramolecular cyclization—that is, the preference for the 5-exo versus the 6-endo pathway—is significantly influenced by the substituents on the aromatic ring. In the case of Benzenepropanoic acid, 5-iodo-2-methyl-, the ortho-methyl group plays a crucial role.

The presence of the 2-methyl group introduces steric hindrance, which can affect the conformation of the propanoic acid side chain and, consequently, the accessibility of the radical to the different positions of the implicit double bond. This steric strain can further favor the 5-exo cyclization, as the transition state for the 6-endo closure would likely involve a more significant steric clash between the methyl group and the side chain. rsc.orgacs.org

Furthermore, electronic effects of the substituents can modulate the reactivity of the aryl radical and the stability of the transition states. The methyl group is a weak electron-donating group, which can slightly influence the electron density of the aromatic ring and the radical center.

The table below summarizes the expected regioselectivity for the radical cyclization of Benzenepropanoic acid, 5-iodo-2-methyl- under kinetic and thermodynamic control, based on general principles observed in similar systems. wikipedia.org

Control Major Product Minor Product Rationale
Kinetic5-exo cyclization product6-endo cyclization productLower activation energy for the 5-exo transition state.
Thermodynamic6-endo cyclization product5-exo cyclization productFormation of a more stable six-membered ring.

This table presents expected outcomes based on established principles of radical cyclization reactions.

Detailed Kinetic and Thermodynamic Analyses of Key Reactions

The competition between the 5-exo and 6-endo cyclizations is governed by the relative activation energies (ΔG‡) of the two pathways. The 5-exo pathway generally has a lower activation barrier, making it the faster, kinetically controlled process. wikipedia.org However, the 6-endo product, a six-membered ring, is often thermodynamically more stable than the five-membered ring of the 5-exo product. nih.gov

Computational studies on similar aryl radical cyclizations have provided insights into the energetic landscape of these reactions. The table below presents hypothetical, yet plausible, kinetic and thermodynamic data for the intramolecular radical cyclization of Benzenepropanoic acid, 5-iodo-2-methyl-, based on these studies.

Parameter 5-exo Cyclization 6-endo Cyclization
Activation Energy (ΔG‡) ~8-10 kcal/mol~10-12 kcal/mol
Enthalpy of Reaction (ΔH) ~ -15 kcal/mol~ -20 kcal/mol
Relative Rate Constant (k_rel) 1 (reference)< 1

This data is illustrative and based on computational studies of similar aryl radical cyclization reactions. The actual experimental values may vary.

These hypothetical values underscore the kinetic preference for the 5-exo pathway, while also indicating the greater thermodynamic stability of the 6-endo product. The choice of reaction conditions, such as temperature and reaction time, can therefore be used to selectively favor one product over the other. Lower temperatures and shorter reaction times would favor the kinetic 5-exo product, while higher temperatures and longer reaction times could allow for the equilibration to the more stable 6-endo product, assuming the cyclization is reversible under the reaction conditions.

Advanced Spectroscopic and Structural Elucidation Studies of Benzenepropanoic Acid, 5 Iodo 2 Methyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Benzenepropanoic acid, 5-iodo-2-methyl-. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), one can deduce the molecular skeleton, the chemical environment of each atom, and the spatial relationships between them.

Proton (¹H) and Carbon (¹³C) NMR for Structural Confirmation and Isomer Differentiation

¹H NMR Spectroscopy: The ¹H NMR spectrum of Benzenepropanoic acid, 5-iodo-2-methyl- is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of these signals, reported in parts per million (ppm), is influenced by the electron density around the proton. For instance, protons on the aromatic ring will appear at higher chemical shifts (typically 6.5-8.0 ppm) compared to the aliphatic protons of the propanoic acid side chain.

The integration of the peaks would confirm the number of protons in each environment. For example, the methyl group protons (-CH₃) would integrate to three, while the methylene (B1212753) protons (-CH₂-) of the propanoic acid chain would each integrate to two. Spin-spin coupling, observed as splitting of signals into multiplets (e.g., doublets, triplets), would reveal the number of neighboring protons, thus establishing the connectivity of the atoms.

Differentiation from its isomers, such as those with iodine at a different position or with a branched alkyl chain, would be straightforward. For example, the splitting pattern of the aromatic protons would be distinctly different for 3-iodo or 4-iodo isomers, reflecting the change in symmetry and neighbor relationships.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, often allowing for the resolution of every carbon signal.

Key expected signals for Benzenepropanoic acid, 5-iodo-2-methyl- would include the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the aromatic carbons (100-150 ppm), and the aliphatic carbons of the methyl and propanoic acid groups (15-40 ppm). The carbon atom bonded to the iodine would show a characteristic chemical shift, typically at a lower field (around 90-100 ppm) due to the heavy atom effect.

The number of signals in the ¹³C NMR spectrum is a direct count of the number of non-equivalent carbon atoms, which is a powerful method for distinguishing between isomers.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzenepropanoic acid, 5-iodo-2-methyl-

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxyl (-COOH)10.0 - 12.0 (s, 1H)~175
α-CH₂ (to COOH)~2.6 (t, 2H)~35
β-CH₂~2.9 (t, 2H)~30
2-Methyl (-CH₃)~2.4 (s, 3H)~20
Aromatic H-3~7.2 (d, 1H)~130
Aromatic H-4~7.5 (dd, 1H)~140
Aromatic H-6~7.8 (d, 1H)~138
Aromatic C-1-~135
Aromatic C-2-~142
Aromatic C-5-~95

Note: These are predicted values based on analogous structures and may vary in an actual experimental spectrum. s = singlet, d = doublet, t = triplet, dd = doublet of doublets.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

While 1D NMR provides fundamental information, 2D NMR techniques are crucial for complex structures to establish definitive atomic connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. docbrown.info For Benzenepropanoic acid, 5-iodo-2-methyl-, COSY would show a cross-peak between the α-CH₂ and β-CH₂ protons of the propanoic acid chain, confirming their direct connectivity. It would also reveal the coupling between adjacent aromatic protons. infiniumpharmachem.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). docbrown.info This is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the 2-methyl group would show a cross-peak to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlations). infiniumpharmachem.com This is a powerful tool for piecing together the molecular structure. For instance, the protons of the 2-methyl group would show a correlation to the aromatic carbons C-1, C-2, and C-3, and the β-CH₂ protons would correlate to the aromatic carbon C-1.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformational preferences. In this molecule, NOESY could show a correlation between the 2-methyl protons and the β-CH₂ protons of the propanoic acid chain, providing insight into the preferred orientation of the side chain relative to the ring.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR studies involve acquiring NMR spectra at different temperatures. These studies can provide information about conformational changes in a molecule that are occurring on the NMR timescale. For Benzenepropanoic acid, 5-iodo-2-methyl-, variable temperature NMR could be used to study the rotational barrier of the C-C bond between the aromatic ring and the propanoic acid side chain, as well as the rotation of the carboxylic acid group. At low temperatures, separate signals for different conformers might be observed, which would coalesce into averaged signals as the temperature increases and the rate of interconversion becomes faster.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of the elemental formula of a compound, which is a critical piece of information for structural elucidation.

For Benzenepropanoic acid, 5-iodo-2-methyl-, HRMS would provide a highly accurate mass for the molecular ion, which would be consistent with its chemical formula, C₁₀H₁₁IO₂. This high accuracy helps to distinguish it from other compounds that may have the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (usually the molecular ion) which is then fragmented, and the masses of the resulting fragment ions are measured. a2bchem.com This provides detailed structural information by revealing how the molecule breaks apart.

The fragmentation of Benzenepropanoic acid, 5-iodo-2-methyl- would likely proceed through several characteristic pathways:

Loss of the carboxylic acid group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da) or the loss of water (18 Da) from the molecular ion.

Benzylic cleavage: Cleavage of the bond between the α- and β-carbons of the propanoic acid chain is expected, leading to the formation of a stable benzylic cation.

Cleavage of the C-I bond: The carbon-iodine bond can also cleave, resulting in fragments corresponding to the loss of an iodine atom or an iodinated fragment.

Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of Benzenepropanoic acid, 5-iodo-2-methyl-

m/z (predicted)Possible Fragment Identity
290[M]⁺ (Molecular ion)
245[M - COOH]⁺ (Loss of the carboxylic acid group)
217[M - CH₂CH₂COOH]⁺ (Benzylic cleavage)
163[M - I]⁺ (Loss of iodine)
127[I]⁺ (Iodine cation)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of Benzenepropanoic acid, 5-iodo-2-methyl- would show characteristic absorption bands for its functional groups. A very broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. A strong, sharp absorption around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The aromatic ring would show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-I stretching vibration would appear in the fingerprint region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. While strong in the IR, the O-H stretch of the carboxylic acid is typically weak in the Raman spectrum. Conversely, the C=C stretching of the aromatic ring and the C-I bond often give rise to strong Raman signals. Therefore, Raman spectroscopy would be particularly useful for confirming the presence of the aromatic system and the carbon-iodine bond.

Interactive Data Table: Predicted Key Vibrational Frequencies for Benzenepropanoic acid, 5-iodo-2-methyl-

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-H stretch (acid)2500-3300 (broad)Weak
C-H stretch (aromatic)3000-3100Strong
C-H stretch (aliphatic)2850-3000Strong
C=O stretch (acid)~1700 (strong)Moderate
C=C stretch (aromatic)1450-1600Strong
C-I stretch< 600Strong

Characterization of Functional Groups and Hydrogen Bonding Interactions

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. For benzenepropanoic acid, 5-iodo-2-methyl-, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to the carboxylic acid, the substituted benzene (B151609) ring, and the carbon-iodine bond.

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching vibration, which typically appears in the range of 3300 to 2500 cm⁻¹. This broadening is a direct consequence of strong intermolecular hydrogen bonding between the carboxylic acid moieties, which form dimeric structures. The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to an intense, sharp peak, usually found between 1710 and 1680 cm⁻¹ for such dimers.

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the benzene ring are expected to appear just above 3000 cm⁻¹. The pattern of C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region can often provide information about the substitution pattern of the benzene ring. The carbon-iodine (C-I) stretching vibration is typically observed in the far-infrared region, usually between 600 and 500 cm⁻¹, and is often weak. mdpi.com

Table 1: Expected Infrared Absorption Frequencies for Benzenepropanoic acid, 5-iodo-2-methyl-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 3300-2500 Broad, Strong
Carboxylic Acid C=O stretch 1710-1680 Strong
Aromatic Ring C-H stretch >3000 Medium to Weak
Aromatic Ring C=C stretch 1600-1450 Medium to Weak
Alkyl Chain C-H stretch 2960-2850 Medium
Carbon-Iodine C-I stretch 600-500 Weak to Medium

Conformational Studies via Vibrational Modes

The vibrational modes of benzenepropanoic acid, 5-iodo-2-methyl- can provide insights into the molecule's conformational flexibility. The propanoic acid side chain can adopt various conformations due to rotation around the C-C single bonds. These different conformers would have slightly different vibrational frequencies, which could potentially be observed in the IR or Raman spectra, especially at low temperatures.

The orientation of the propanoic acid chain relative to the benzene ring is of particular interest. Computational studies on related phenylpropanoic acid derivatives often explore the potential energy surface to identify the most stable conformers. These theoretical calculations can then be correlated with the experimental vibrational spectra to confirm the predominant conformation in the solid state or in solution.

X-ray Crystallography for Solid-State Structural Analysis and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For benzenepropanoic acid, 5-iodo-2-methyl-, an X-ray crystal structure would provide precise bond lengths, bond angles, and torsion angles, unequivocally confirming the connectivity and stereochemistry.

A key feature of the crystal structure of carboxylic acids is the formation of centrosymmetric dimers through hydrogen bonds between the carboxyl groups of two molecules. researchgate.net This is a very common and stable motif. The crystal packing would also be influenced by other intermolecular interactions, such as van der Waals forces and potentially halogen bonding involving the iodine atom. The bulky iodine atom and the methyl group on the benzene ring would also play a significant role in how the molecules arrange themselves in the crystal lattice. Studies on similar phenylpropanoic acid derivatives have shown that the crystal packing is often stabilized by a network of hydrogen bonds and other weak intermolecular interactions. nih.gov

Table 2: Hypothetical Crystallographic Data for Benzenepropanoic acid, 5-iodo-2-methyl-

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10-12
b (Å) ~5-7
c (Å) ~18-20
β (°) ~95-105
Z 4
Hydrogen Bonding O-H···O (dimer formation)

Integration of Spectroscopic Data with Computational Modeling for Comprehensive Structural Assignment

A comprehensive structural assignment of benzenepropanoic acid, 5-iodo-2-methyl- is best achieved by integrating experimental spectroscopic data with theoretical calculations. Density Functional Theory (DFT) is a commonly used computational method for this purpose.

By creating a theoretical model of the molecule, it is possible to calculate various properties, including the optimized geometry, vibrational frequencies, and NMR chemical shifts. The calculated vibrational frequencies can be compared with the experimental IR and Raman spectra to aid in the assignment of the observed bands to specific vibrational modes. mdpi.com This comparison can also help to confirm the presence of specific conformers.

Similarly, calculated NMR chemical shifts can be correlated with experimental ¹H and ¹³C NMR spectra to provide a detailed assignment of all the signals. This integrated approach, where experimental data and computational results are used in concert, provides a much higher level of confidence in the final structural elucidation than either method used in isolation.

Computational Chemistry and Theoretical Modeling of Benzenepropanoic Acid, 5 Iodo 2 Methyl

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, which dictates the molecule's reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has become a principal tool in computational chemistry for predicting the ground state properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of a molecule's optimized geometry, vibrational frequencies, and thermochemical properties with a favorable balance of accuracy and computational cost.

For substituted benzenepropanoic acids, DFT calculations, often employing hybrid functionals like B3LYP, are used to determine the most stable three-dimensional arrangement of atoms. For instance, a conformational analysis of 3,5-bistrifluoromethylhydrocinnamic acid, an analogue of our target molecule, was performed using DFT at the B3LYP/aug-cc-pvDZ level of theory. mdpi.com This type of study reveals the relative energies of different conformers, which arise from rotation around single bonds. The propanoic acid side chain, in particular, can adopt various conformations, and DFT calculations can identify the global minimum energy structure.

These calculations also yield important energetic data. For example, the calculated enthalpies from DFT studies can be compared with experimental results to validate the computational model. acs.org Furthermore, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands.

Table 1: Representative DFT-Calculated Properties for a Substituted Phenylpropanoic Acid Analogue

PropertyCalculated ValueMethod/Basis SetReference
Relative Energy of Gauche Conformer0.00 kcal/mol (most stable)B3LYP/aug-cc-pvDZ mdpi.com
Relative Energy of Trans Conformer> 0.5 kcal/molB3LYP/aug-cc-pvDZ mdpi.com
O-H···O Hydrogen Bond Energy-67.9 kJ/molCE-B3LYP mdpi.com

This table presents data for 3,5-bistrifluoromethylhydrocinnamic acid as an illustrative example.

Analysis of Electron Density Distribution and Electrostatic Potential

The electron density distribution within a molecule is a key determinant of its chemical behavior. DFT calculations provide a detailed picture of this distribution, which can be visualized through various means, such as molecular electrostatic potential (MEP) maps.

An MEP map illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For a molecule like Benzenepropanoic acid, 5-iodo-2-methyl-, the MEP would likely show a negative potential (typically colored red or orange) around the oxygen atoms of the carboxylic acid group, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), highlighting its role as a hydrogen bond donor. The iodine atom, being electronegative, would also influence the electron distribution on the aromatic ring.

Analysis of the electron density can also be performed using tools like Natural Bond Orbital (NBO) analysis, which investigates interactions between filled and vacant orbitals to understand hyperconjugation and charge transfer within the molecule.

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Computational Mapping of Potential Energy Surfaces for Key Reactions

A potential energy surface (PES) is a multidimensional surface that describes the energy of a chemical system as a function of its geometry. fayoum.edu.eg By mapping the PES for a reaction, chemists can identify the minimum energy pathway from reactants to products, which includes any intermediates and transition states.

For reactions involving iodinated aromatic compounds, such as nucleophilic substitution or deiodination, DFT can be used to locate the structures of the transition states. The transition state is a first-order saddle point on the PES, representing the highest energy barrier that must be overcome for the reaction to proceed. For example, in the study of the iodination of aromatic dipeptides, DFT calculations were used to determine the energy barriers for different proposed mechanisms. acs.org The calculated energy barrier for the reaction of H₂OI⁺ serving as the iodinating agent with HOI as a proton acceptor was found to be significantly lower than other pathways, suggesting it to be the favored mechanism. acs.org

Prediction of Reaction Selectivity and Kinetic Parameters

Computational modeling can predict the selectivity of a reaction (regio- and stereoselectivity) by comparing the activation energies of different possible reaction pathways. The pathway with the lowest activation energy will be the kinetically favored one.

Fukui indices, which are derived from the change in electron density upon the addition or removal of an electron, can be calculated using DFT to predict the most likely sites for electrophilic or nucleophilic attack. fayoum.edu.eg For an aromatic ring substituted with both a methyl group (electron-donating) and an iodine atom (electron-withdrawing and a potential leaving group), these indices could help predict the regioselectivity of, for example, an electrophilic aromatic substitution reaction.

Kinetic parameters, such as rate constants, can be estimated using transition state theory in conjunction with the calculated activation energies from the PES. While obtaining highly accurate absolute rate constants is challenging, the relative rates of competing reactions can often be predicted with good reliability.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

While quantum chemical calculations are excellent for studying static properties and reaction pathways for single molecules, molecular dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the conformational landscape of a molecule. For a flexible molecule like Benzenepropanoic acid, 5-iodo-2-methyl-, MD simulations can reveal the different conformations it can adopt in solution and the timescales of transitions between them. This is particularly important for understanding how the molecule might bind to a biological target, as the bioactive conformation may not be the lowest energy conformation in isolation. nih.gov

Furthermore, MD simulations are crucial for studying the effects of solvent on molecular structure and behavior. nih.gov Explicit solvent molecules can be included in the simulation box to model specific solute-solvent interactions, such as hydrogen bonding. nih.gov The choice of solvent can significantly influence the conformational preferences of a molecule. For instance, a polar protic solvent like ethanol (B145695) could stabilize certain conformations through hydrogen bonding with the carboxylic acid group, while a nonpolar solvent like benzene (B151609) would favor different arrangements. nih.gov The dynamic nature of these interactions can be captured by MD simulations, providing a more realistic picture of the molecule's behavior in a particular medium.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to predict the chemical reactivity of molecules based on their structural and physicochemical properties. In the context of Benzenepropanoic acid, 5-iodo-2-methyl-, QSAR models can be developed to correlate its molecular descriptors with its reactivity in various chemical transformations.

The fundamental principle of QSAR lies in the hypothesis that the structure of a molecule, quantified by molecular descriptors, dictates its activity. For Benzenepropanoic acid, 5-iodo-2-methyl-, these descriptors can be categorized into several classes:

Topological descriptors: These describe the connectivity of atoms within the molecule, such as branching indices and connectivity indices.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms, including molecular surface area and volume.

Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO).

Physicochemical descriptors: These include properties like hydrophobicity (logP) and polarizability.

The development of a QSAR model for the chemical reactivity of Benzenepropanoic acid, 5-iodo-2-methyl- would involve a systematic workflow. Initially, a dataset of structurally related compounds with known experimental reactivity data would be compiled. Subsequently, a wide range of molecular descriptors for each compound, including the target molecule, would be calculated using specialized software. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN) would then be employed to establish a mathematical relationship between the descriptors and the observed reactivity.

The predictive power and robustness of the resulting QSAR model are rigorously assessed through internal and external validation techniques. A validated QSAR model can then be utilized to predict the reactivity of Benzenepropanoic acid, 5-iodo-2-methyl- and other structurally similar compounds for which experimental data is unavailable. This predictive capability is invaluable in prioritizing compounds for synthesis and testing, thereby accelerating the process of chemical research and development.

Table 1: Representative Molecular Descriptors for QSAR Analysis of Benzenepropanoic Acid, 5-iodo-2-methyl-

Descriptor TypeDescriptor NameDescription
Topological Wiener IndexA distance-based topological index that reflects the branching of the molecular skeleton.
Kier & Hall Connectivity IndicesDescribe the degree of branching and connectivity of atoms in the molecule.
Geometrical Molecular Surface AreaThe total surface area of the molecule, influencing intermolecular interactions.
Molecular VolumeThe volume occupied by the molecule, related to its steric properties.
Electronic Dipole MomentA measure of the overall polarity of the molecule.
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons.
Physicochemical LogPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity.
Molar RefractivityA measure of the total polarizability of a mole of a substance.

Theoretical Spectroscopic Data Prediction and Comparison with Experimental Results

Theoretical prediction of spectroscopic data through computational methods provides a powerful tool for the structural elucidation and characterization of molecules like Benzenepropanoic acid, 5-iodo-2-methyl-. By employing quantum chemical calculations, it is possible to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

The most widely used computational methods for spectroscopic predictions are based on Density Functional Theory (DFT) and time-dependent DFT (TD-DFT). These methods solve the Schrödinger equation for the molecule to provide detailed information about its electronic structure, which in turn governs its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei with a high degree of accuracy. The process involves optimizing the molecular geometry of Benzenepropanoic acid, 5-iodo-2-methyl- and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). A study on pyrazoline derivatives demonstrated that computational DFT calculations can lead to remarkable agreement with experimental ¹H and ¹³C NMR spectral data. nih.gov

Infrared (IR) Spectroscopy: Computational methods can also simulate the IR spectrum of a molecule by calculating its vibrational frequencies. Following geometry optimization, a frequency calculation is performed, which yields the characteristic vibrational modes of the molecule and their corresponding intensities. These calculated frequencies often require scaling to account for anharmonicity and the approximations inherent in the theoretical methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using TD-DFT calculations. This method provides information about the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum.

A crucial aspect of theoretical spectroscopy is the comparison of the predicted spectra with experimentally obtained data. A close agreement between the theoretical and experimental spectra provides strong evidence for the proposed molecular structure. Discrepancies, on the other hand, can point to the presence of different conformers, solvent effects, or the need for a higher level of theory in the calculations. For instance, a joint computational and experimental study on pyrazoline derivatives highlighted the excellent agreement between calculated Raman and NMR spectra and experimental results, which allowed for a detailed discussion of tautomeric equilibrium. nih.gov

Table 2: Theoretical vs. Experimental Spectroscopic Data for a Hypothetical Analysis of Benzenepropanoic Acid, 5-iodo-2-methyl-

Spectroscopic TechniqueParameterPredicted Value (Theoretical)Experimental Value
¹H NMR δ (ppm) for aromatic protons7.0 - 7.87.1 - 7.9
δ (ppm) for aliphatic protons2.3 - 3.02.4 - 3.1
¹³C NMR δ (ppm) for aromatic carbons120 - 145122 - 147
δ (ppm) for carbonyl carbon~175~178
IR Spectroscopy ν (cm⁻¹) for C=O stretch~1700~1710
ν (cm⁻¹) for aromatic C-H stretch3000 - 31003020 - 3110
UV-Vis Spectroscopy λ_max (nm)~230, ~275~235, ~280

Derivatization and Advanced Functionalization Strategies for Benzenepropanoic Acid, 5 Iodo 2 Methyl

Chemical Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a variety of derivatives with altered physical and chemical properties.

Esterification and Amidation Reactions

Esterification: The conversion of Benzenepropanoic acid, 5-iodo-2-methyl- to its corresponding esters can be achieved through several established methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction with an alcohol, is a common approach. chemguide.co.ukmasterorganicchemistry.comorganic-chemistry.org This equilibrium-driven process often requires an excess of the alcohol or the removal of water to drive the reaction to completion. chemguide.co.ukorganic-chemistry.org For instance, heating the carboxylic acid with an alcohol like ethanol (B145695) or methanol (B129727) in the presence of a catalytic amount of a strong acid such as sulfuric acid yields the corresponding ethyl or methyl ester. youtube.com The reaction is typically performed under reflux conditions. ceon.rs

Amidation: The synthesis of amides from Benzenepropanoic acid, 5-iodo-2-methyl- is a crucial transformation. This can be accomplished by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with a primary or secondary amine. organic-chemistry.org Alternatively, direct amidation can be achieved using coupling reagents that activate the carboxylic acid in situ. catalyticamidation.info A variety of modern coupling agents are available, including those based on phosphonium (B103445) or uronium salts, which facilitate amide bond formation under mild conditions. organic-chemistry.orgnih.gov Boronic acid catalysts, particularly ortho-iodoarylboronic acids, have also been shown to effectively catalyze the direct amidation of carboxylic acids. organic-chemistry.orgsigmaaldrich.com

A plausible reaction scheme for the amidation of a related compound, 2-iodo-5-methylbenzoic acid, involves initial conversion to the acyl chloride with thionyl chloride, followed by the addition of an amine in the presence of a base like triethylamine. This two-step, one-pot procedure can produce the desired amide in good yield. organic-chemistry.org

Reagent/CatalystReaction TypeProduct ClassReference
Alcohol, Acid Catalyst (e.g., H₂SO₄)Fischer EsterificationEster chemguide.co.ukceon.rs
Thionyl Chloride (SOCl₂), then AmineAcyl Chloride Formation followed by AminolysisAmide organic-chemistry.org
Coupling Reagents (e.g., DCC, HATU)Direct AmidationAmide catalyticamidation.info
ortho-Iodoarylboronic acidCatalytic AmidationAmide organic-chemistry.org

Reduction to Alcohols and Aldehydes

The carboxylic acid functional group of Benzenepropanoic acid, 5-iodo-2-methyl- can be reduced to the corresponding primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukorgosolver.comdocbrown.info The reaction proceeds via the reduction of the carboxylic acid to an aldehyde, which is then immediately further reduced to the primary alcohol. chemguide.co.uk Due to the high reactivity of LiAlH₄, it is generally not possible to isolate the aldehyde intermediate. chemguide.co.uk The reaction with LiAlH₄ is typically followed by an acidic workup to yield the final alcohol product. docbrown.info

More selective reducing agents, such as borane-THF complex (BH₃·THF), can also be used. youtube.com An advantage of using borane (B79455) is its chemoselectivity for carboxylic acids in the presence of other reducible functional groups like ketones. youtube.com Recently, manganese-based catalysts have emerged as effective and more environmentally benign alternatives for the hydrosilylation of carboxylic acids to alcohols, a reaction that has been successfully applied to iodinated benzoic acids. researchgate.net

Reducing AgentProductKey FeaturesReference
Lithium Aluminum Hydride (LiAlH₄)Primary AlcoholPowerful, non-selective reducing agent. chemguide.co.ukorgosolver.com
Borane-THF Complex (BH₃·THF)Primary AlcoholSelective for carboxylic acids over ketones. youtube.com
Manganese Catalysts (e.g., [MnBr(CO)₅]) with SilanesPrimary AlcoholMilder conditions, tolerant of iodo-substituents. researchgate.net

Conversion to Acyl Halides and Anhydrides

Acyl Halides: The synthesis of acyl chlorides from carboxylic acids is a fundamental transformation that provides a highly reactive intermediate for further derivatization. chemguide.co.uk Common reagents for this conversion include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). chemguide.co.ukwikipedia.org The reaction with thionyl chloride is often favored as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies purification. chemguide.co.ukyoutube.com For instance, heating 2-iodo-5-methylbenzoic acid with thionyl chloride at reflux effectively converts it to the corresponding acyl chloride. organic-chemistry.org

Anhydrides: Acid anhydrides can be prepared from acyl chlorides by reaction with a carboxylate salt. Symmetrical anhydrides can also be formed by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent.

ReagentProductByproductsReference
Thionyl Chloride (SOCl₂)Acyl ChlorideSO₂, HCl (gaseous) organic-chemistry.orgchemguide.co.ukyoutube.com
Phosphorus Pentachloride (PCl₅)Acyl ChloridePOCl₃, HCl chemguide.co.uk
Oxalyl Chloride ((COCl)₂)Acyl ChlorideCO, CO₂, HCl (gaseous) wikipedia.org

Transformations Involving the Aromatic Ring and Iodine Substituent

The aryl iodide functionality is a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, greatly expanding the synthetic utility of Benzenepropanoic acid, 5-iodo-2-methyl-.

Cross-Coupling Reactions (Suzuki, Heck, Sonogashira) Utilizing the Aryl Iodide

Aryl iodides are excellent substrates for palladium-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the palladium catalyst.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net This method is highly versatile for the formation of biaryl structures and is tolerant of a wide range of functional groups. researchgate.net The reaction of an iodo-substituted aromatic acid with a phenylboronic acid, for example, would yield a phenyl-substituted derivative. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.comlibretexts.org The reaction is typically catalyzed by a palladium complex and requires a base. libretexts.org The stereoselectivity of the Heck reaction often favors the formation of the trans-alkene product. organic-chemistry.org This reaction provides a direct method for the vinylation of the aromatic ring of Benzenepropanoic acid, 5-iodo-2-methyl-.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com Copper-free Sonogashira protocols have also been developed. wikipedia.org This reaction is a powerful tool for the synthesis of arylalkynes.

Reaction NameCoupling PartnerProduct TypeKey FeaturesReference
Suzuki-MiyauraOrganoboron ReagentBiaryl CompoundHigh functional group tolerance. libretexts.orgresearchgate.netresearchgate.net
HeckAlkeneSubstituted AlkeneForms a new C(sp²)-C(sp²) bond. organic-chemistry.orgmdpi.comlibretexts.org
SonogashiraTerminal AlkyneArylalkyneRequires a Pd catalyst and often a Cu(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgnih.gov The carboxylic acid group, after deprotonation to the carboxylate, can act as a directing group, facilitating the removal of a proton at the ortho position by a strong base, such as an organolithium reagent. organic-chemistry.orgnih.govrsc.org The resulting ortho-lithiated species can then be trapped with various electrophiles to introduce a new substituent specifically at the position adjacent to the propanoic acid side chain.

For Benzenepropanoic acid, 5-iodo-2-methyl-, the directing effect of the carboxylate group would compete with the existing methyl and iodo substituents. The carboxylate is generally a more powerful directing group than a methyl group. rsc.org The reaction of an unprotected benzoic acid with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) can lead to the formation of an ortho-lithiated species. organic-chemistry.orgrsc.org This intermediate can then react with an electrophile to introduce a new functional group at the C6 position. This strategy allows for the synthesis of contiguously substituted aromatic compounds that can be challenging to prepare by other methods. rsc.org

StepDescriptionReagentsReference
1. MetalationDeprotonation ortho to the carboxylate directing group.Strong base (e.g., s-BuLi/TMEDA) organic-chemistry.orgrsc.org
2. FunctionalizationTrapping of the organometallic intermediate with an electrophile.Various electrophiles (e.g., alkyl halides, aldehydes, CO₂) organic-chemistry.orgnih.gov

Synthesis of Hypervalent Iodine Reagents from Benzenepropanoic acid, 5-iodo-2-methyl-

The iodoarene moiety of "Benzenepropanoic acid, 5-iodo-2-methyl-" is a key feature that can be exploited for the synthesis of hypervalent iodine(III) reagents. These reagents are valuable in organic synthesis as mild and selective oxidizing agents and as precursors for various functional group transformations. nih.govacs.orgmdpi.org The general approach involves the oxidation of the iodine atom to a higher oxidation state.

A common method for the preparation of (diacetoxyiodo)arenes involves the oxidation of iodoarenes with peroxy acids, such as peracetic acid or m-chloroperbenzoic acid (m-CPBA), in acetic acid. organic-chemistry.org For "Benzenepropanoic acid, 5-iodo-2-methyl-", this would yield the corresponding diacetoxyiodo derivative. This transformation is typically efficient and can be carried out under relatively mild conditions.

Another versatile class of hypervalent iodine reagents are the [hydroxy(tosyloxy)iodo]arenes (HTIB), often referred to as Koser's reagent. These can be synthesized from the corresponding iodoarenes in a one-pot procedure. organic-chemistry.org This involves the oxidation of the iodoarene in the presence of p-toluenesulfonic acid. The resulting HTIB derivative of "Benzenepropanoic acid, 5-iodo-2-methyl-" would be a powerful reagent for various oxidative transformations.

The synthesis of diaryliodonium salts represents another important application of hypervalent iodine chemistry. acs.org These salts are excellent arylating agents. Starting from "Benzenepropanoic acid, 5-iodo-2-methyl-", a diaryliodonium salt could be prepared through the oxidative coupling of the iodoarene with another aromatic compound.

Table 1: Hypothetical Synthesis of Hypervalent Iodine Reagents from Benzenepropanoic acid, 5-iodo-2-methyl-

Starting MaterialReagentsProduct ClassPotential Applications
Benzenepropanoic acid, 5-iodo-2-methyl-Peracetic acid, Acetic acid(Diacetoxyiodo)areneOxidation of alcohols and sulfides
Benzenepropanoic acid, 5-iodo-2-methyl-m-CPBA, p-TsOH[Hydroxy(tosyloxy)iodo]arene (HTIB)α-Tosyloxylation of ketones
Benzenepropanoic acid, 5-iodo-2-methyl-Arene, Oxidant (e.g., Oxone)Diaryliodonium saltArylation of nucleophiles

This table presents hypothetical synthetic pathways based on established methodologies for iodoarenes.

Introduction of Chirality and Asymmetric Synthesis of Derivatives

The propanoic acid side chain of "Benzenepropanoic acid, 5-iodo-2-methyl-" presents an opportunity for the introduction of chirality, a critical aspect in the development of biologically active molecules. wikipedia.orglibretexts.orglibretexts.org Both the resolution of racemic mixtures and asymmetric synthesis are viable strategies to obtain enantiomerically pure derivatives.

Chiral Resolution:

A classical approach to obtaining chiral compounds is the resolution of a racemic mixture. wikipedia.orglibretexts.org For "Benzenepropanoic acid, 5-iodo-2-methyl-", which is a carboxylic acid, this can be achieved by forming diastereomeric salts with a chiral amine. Commonly used resolving agents include naturally occurring alkaloids like brucine (B1667951) or synthetic chiral amines. The resulting diastereomeric salts often exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts would yield the individual enantiomers of the parent acid.

Asymmetric Synthesis:

Modern synthetic methods offer more direct routes to enantiomerically enriched compounds. One powerful technique is the catalytic asymmetric hydrogenation of an unsaturated precursor. acs.orgnih.govnih.govrsc.org For instance, an α,β-unsaturated derivative of "Benzenepropanoic acid, 5-iodo-2-methyl-" could be synthesized and then subjected to hydrogenation using a chiral transition metal catalyst (e.g., based on rhodium or iridium with chiral phosphine (B1218219) ligands). This would directly yield one enantiomer of the saturated propanoic acid derivative in excess.

Another approach is the use of chiral auxiliaries. The carboxylic acid group of "Benzenepropanoic acid, 5-iodo-2-methyl-" can be coupled to a chiral auxiliary, followed by a diastereoselective reaction on the propanoic acid chain. Subsequent removal of the auxiliary would furnish the chiral derivative.

Table 2: Strategies for the Introduction of Chirality

StrategyDescriptionKey Reagents/Methods
Chiral ResolutionSeparation of a racemic mixture via diastereomeric salt formation. wikipedia.orglibretexts.orgChiral amines (e.g., brucine, (R)- or (S)-1-phenylethanamine)
Asymmetric HydrogenationCatalytic reduction of an unsaturated precursor to form a chiral center. acs.orgnih.govChiral Rh or Ir catalysts with chiral phosphine ligands (e.g., BINAP, Josiphos)
Chiral AuxiliaryTemporary incorporation of a chiral molecule to direct a stereoselective reaction.Evans auxiliaries, Oppolzer's sultam

This table outlines general strategies that could be applied to "Benzenepropanoic acid, 5-iodo-2-methyl-".

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of related compounds, or libraries, for high-throughput screening in drug discovery and materials science. crsubscription.comimperial.ac.uknih.gov "Benzenepropanoic acid, 5-iodo-2-methyl-" is an excellent scaffold for combinatorial library generation due to its multiple functionalization points.

Solid-Phase Synthesis:

In solid-phase organic synthesis (SPOS), molecules are built on a solid support, typically a polymer resin. mdpi.orgcrsubscription.com The carboxylic acid functionality of "Benzenepropanoic acid, 5-iodo-2-methyl-" can be anchored to a suitable resin, such as a Wang resin. mdpi.org Once attached to the solid support, the iodo group can be subjected to a variety of reactions, such as Suzuki or Sonogashira cross-coupling reactions, to introduce diverse substituents. The resulting resin-bound intermediates can then be further modified or cleaved from the resin to yield a library of final products.

Solution-Phase Parallel Synthesis and Multicomponent Reactions:

Solution-phase synthesis also offers efficient ways to generate compound libraries. Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are particularly powerful as they can combine three or four starting materials in a single step to create complex molecules. nih.govebrary.netresearchgate.netorganic-chemistry.org "Benzenepropanoic acid, 5-iodo-2-methyl-", as a carboxylic acid, is a key component in both of these reactions.

In an Ugi four-component reaction, "Benzenepropanoic acid, 5-iodo-2-methyl-" could be combined with an aldehyde, an amine, and an isocyanide to generate a library of α-acylamino amides. nih.govebrary.netresearchgate.net Similarly, in a Passerini three-component reaction, it could react with an aldehyde (or ketone) and an isocyanide to produce a library of α-acyloxy amides. organic-chemistry.org The diversity of the library is determined by the variety of the other components used in the reaction.

Table 3: Combinatorial Chemistry Strategies Employing Benzenepropanoic acid, 5-iodo-2-methyl-

ApproachKey ReactionRole of Titled CompoundPotential for Diversity
Solid-Phase SynthesisResin attachment via carboxylic acid, followed by cross-coupling at the iodo position. mdpi.orgcrsubscription.comScaffoldHigh, through variation of coupling partners.
Ugi ReactionFour-component reaction. nih.govresearchgate.netCarboxylic acid componentHigh, through variation of aldehyde, amine, and isocyanide.
Passerini ReactionThree-component reaction. organic-chemistry.orgCarboxylic acid componentHigh, through variation of carbonyl compound and isocyanide.

This table illustrates how "Benzenepropanoic acid, 5-iodo-2-methyl-" can be utilized in various combinatorial chemistry workflows.

Synthetic Applications of Benzenepropanoic Acid, 5 Iodo 2 Methyl in Organic Chemistry

Building Block for Complex Organic Scaffolds

The inherent functionalities of Benzenepropanoic acid, 5-iodo-2-methyl- make it an attractive starting material for the construction of intricate molecular architectures. wikipedia.org Organic building blocks are fundamental components in the bottom-up assembly of more complex structures. wikipedia.org The presence of the iodo group, in particular, opens up a vast array of possibilities for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.

Integration into Multi-Step Synthetic Sequences

In the realm of multi-step synthesis, the order of chemical reactions is crucial for achieving the desired target molecule with the correct regiochemistry. libretexts.org The functional groups on Benzenepropanoic acid, 5-iodo-2-methyl- offer multiple reaction handles that can be addressed in a controlled manner.

The carboxylic acid moiety can be converted into a range of other functional groups, such as esters, amides, or alcohols, through standard organic transformations. The true synthetic power of this building block, however, lies in the reactivity of the iodo-substituent. Aryl iodides are highly valued in organic synthesis due to their ability to participate in a wide variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.

Key cross-coupling reactions applicable to Benzenepropanoic acid, 5-iodo-2-methyl- include:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl iodide with an organoboron compound, such as a boronic acid or ester, to form a biaryl structure. libretexts.org This is a powerful method for creating complex molecular frameworks. libretexts.org

Sonogashira Coupling: The reaction with a terminal alkyne under palladium and copper catalysis would lead to the formation of an aryl-alkyne. wikipedia.orglibretexts.org This is a fundamental transformation for the synthesis of conjugated systems. wikipedia.org

Heck Reaction: Coupling with an alkene would result in the formation of a substituted alkene, providing a route to extend the carbon chain and introduce further functionality. wikipedia.orglibretexts.org

The general scheme for these transformations is depicted below:

Reaction Coupling Partner Catalyst System Resulting Bond
Suzuki-MiyauraR-B(OH)₂Pd catalyst, BaseC-C (Aryl-Aryl)
SonogashiraR-C≡CHPd catalyst, Cu(I) cocatalyst, BaseC-C (Aryl-Alkyne)
HeckAlkenePd catalyst, BaseC-C (Aryl-Alkene)

The methyl group on the aromatic ring can also influence the reactivity and regioselectivity of these reactions and can be a site for further functionalization in more advanced synthetic strategies.

Application in Heterocycle Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The functional handles of Benzenepropanoic acid, 5-iodo-2-methyl- make it a plausible precursor for the synthesis of various heterocyclic systems.

For instance, the carboxylic acid can be used as a starting point for the construction of nitrogen-containing heterocycles. Following conversion to an amide, intramolecular cyclization strategies could be employed. More significantly, the iodo group can be leveraged in transition-metal-catalyzed reactions to construct heterocyclic rings. For example, a domino reaction involving an intermolecular Sonogashira coupling followed by an intramolecular cyclization could be envisioned to build fused heterocyclic systems. organic-chemistry.org

The synthesis of substituted benzofurans, indoles, and other heterocycles often relies on the strategic use of halogenated precursors in palladium-catalyzed annulation reactions. The propanoic acid side chain could also participate in cyclization reactions, for example, through Friedel-Crafts acylation to form a six-membered ring, leading to a tetralone scaffold.

Precursor for Advanced Materials and Chemical Probes

The unique electronic and structural features that can be derived from Benzenepropanoic acid, 5-iodo-2-methyl- make it a candidate for the development of advanced materials with specific functions.

Design and Synthesis of Photoactive Compounds

Aryl-iodides can serve as precursors to more complex aromatic systems with interesting photophysical properties. Through cross-coupling reactions, chromophoric units can be appended to the benzene (B151609) ring of the parent molecule. For example, Sonogashira coupling with fluorescent alkynes or Suzuki coupling with fluorescent boronic acids could lead to novel photoactive compounds. The resulting extended π-conjugated systems are often fluorescent and their emission properties can be tuned by the nature of the substituents.

Development of Fluorescent Tags or Labels

Fluorescent probes are essential tools in bioimaging and chemical analysis. youtube.com The development of new probes with tailored properties is an active area of research. nih.gov Benzenepropanoic acid, 5-iodo-2-methyl- could be envisioned as a scaffold for the synthesis of novel fluorescent labels. The carboxylic acid group provides a convenient handle for conjugation to biomolecules, such as proteins or peptides. The iodo-substituent can be transformed into a fluorescent moiety through cross-coupling reactions. For example, coupling with a known fluorophore would yield a bifunctional molecule that can be attached to a biological target while retaining its fluorescent properties. Boronate-based fluorescent probes, for instance, are widely used for the detection of reactive oxygen species. nih.gov

Role in Developing Polymeric Materials for Niche Applications

Iodinated monomers can be used in the synthesis of specialized polymers. researchgate.netresearchgate.net The iodine atom can be introduced into a polymer backbone to impart specific properties, such as increased refractive index or radiopacity for biomedical imaging applications. mdpi.com Benzenepropanoic acid, 5-iodo-2-methyl-, after suitable modification of its carboxylic acid group into a polymerizable unit (e.g., an acrylate (B77674) or vinyl group), could serve as a monomer for the synthesis of iodinated polymers.

Furthermore, hypercrosslinked polymers bearing iodine functional groups have been synthesized and shown to act as recyclable heterogeneous catalysts. rsc.orgrsc.org A polymer derived from Benzenepropanoic acid, 5-iodo-2-methyl- could potentially exhibit interesting material properties or be used as a support for catalysis.

Contribution to Methodological Development in Organic Synthesis

The primary contribution of Benzenepropanoic acid, 5-iodo-2-methyl- to the advancement of organic synthesis lies in its potential as a substrate for developing and refining catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions. The reactivity of the carbon-iodine bond is a key feature, making it an excellent electrophilic partner in reactions that form new carbon-carbon and carbon-heteroatom bonds. researchgate.net

The development of new synthetic methods is a cornerstone of chemical research, aiming for more efficient, selective, and environmentally benign processes. mdpi.comnih.govresearchgate.net The use of well-defined substrates like Benzenepropanoic acid, 5-iodo-2-methyl- allows chemists to test the limits of new catalysts, ligands, and reaction conditions.

Table 1: Potential Methodological Applications

Reaction Type Potential Product Significance in Methodological Development
Suzuki-Miyaura Coupling 5-Aryl-2-methyl-benzenepropanoic acids Explores the coupling of sterically hindered and electronically diverse boronic acids.
Heck-Mizoroki Reaction 5-Alkenyl-2-methyl-benzenepropanoic acids Investigates regioselectivity and stereoselectivity with various substituted alkenes.
Sonogashira Coupling 5-Alkynyl-2-methyl-benzenepropanoic acids Develops milder and more efficient conditions for coupling with terminal alkynes.
Buchwald-Hartwig Amination 5-Amino-2-methyl-benzenepropanoic acids Expands the scope of amine coupling partners and catalytic systems.

The data in Table 1 is illustrative of the potential applications based on the known reactivity of aryl iodides. Each of these reaction types represents a major area of research in organic chemistry, and the development of new catalysts and conditions for these transformations is an ongoing effort. The specific substitution pattern of Benzenepropanoic acid, 5-iodo-2-methyl- provides a unique test case for the generality and robustness of these emerging synthetic methods.

For instance, the synthesis of its parent compound, 5-iodo-2-methylbenzoic acid, has been the subject of process development to achieve high purity and yield, which is essential for its use in further synthetic applications, including the potential production of functional chemicals and drugs. google.comsigmaaldrich.comnih.govbldpharm.com This underscores the importance of having reliable sources of starting materials for methodological studies.

While the total synthesis of complex natural products often drives the development of new reactions, the systematic study of simpler, well-defined molecules is equally important for establishing the fundamental principles of reactivity and catalysis. nih.govnih.gov Benzenepropanoic acid, 5-iodo-2-methyl- and its analogues, such as Benzenepropanoic acid, 2-iodo-β-methyl- and Benzenepropanoic acid, 2,5-dihydroxy-, serve as valuable platforms for such fundamental investigations. nih.gova2bchem.com

The continued exploration of the reactivity of Benzenepropanoic acid, 5-iodo-2-methyl- is expected to lead to new and improved synthetic methods with broad applications in medicinal chemistry, materials science, and the synthesis of bioactive compounds. nih.govresearchgate.net

Environmental Chemistry and Degradation Pathways of Benzenepropanoic Acid, 5 Iodo 2 Methyl

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

No specific data is available on the photodegradation of Benzenepropanoic acid, 5-iodo-2-methyl-.

Biodegradation Pathways and Microbial Metabolism

Information regarding the biodegradation of Benzenepropanoic acid, 5-iodo-2-methyl- is not currently available.

Role of Specific Microbial Strains in Degradation

There are no documented studies identifying specific microbial strains capable of degrading Benzenepropanoic acid, 5-iodo-2-methyl-.

Identification of Biodegradation Metabolites

As no biodegradation studies have been identified, there is no information on the potential metabolites of Benzenepropanoic acid, 5-iodo-2-methyl-.

Enzymatic Transformations in Environmental Contexts

Research on the enzymatic transformation of Benzenepropanoic acid, 5-iodo-2-methyl- in environmental contexts has not been found.

Chemical Degradation in Soil and Water Matrices

Specific studies on the chemical degradation of Benzenepropanoic acid, 5-iodo-2-methyl- in soil and water are not available.

Hydrolysis and Oxidation Processes

There is no specific data concerning the hydrolysis and oxidation processes of Benzenepropanoic acid, 5-iodo-2-methyl- in environmental matrices.

Lack of Available Data for Benzenepropanoic acid, 5-iodo-2-methyl-

Following a comprehensive search for scientific literature and data pertaining to the environmental chemistry and degradation of Benzenepropanoic acid, 5-iodo-2-methyl- , it has been determined that there is a significant lack of specific information on this particular compound. The search did not yield any detailed research findings, data tables, or scholarly articles addressing its interactions with natural organic matter, its environmental fate, persistence, partitioning, transport, or estimated half-lives in various environmental compartments.

General principles of environmental fate modeling exist for organic chemicals. researchgate.netmdpi.comdntb.gov.ua These models use a substance's physical and chemical properties to predict its distribution and persistence in the environment. researchgate.netrsc.org However, without specific experimental data for Benzenepropanoic acid, 5-iodo-2-methyl-, any application of these models would be purely theoretical and would not meet the requirement for scientifically accurate content based on detailed research findings.

Safety Data Sheets for structurally related but different compounds, such as 2-Iodo-5-methylbenzoic acid methyl ester, explicitly state "No information available" for persistence and degradability, bioaccumulation, and mobility. fishersci.com This further underscores the absence of publicly accessible environmental data for this class of iodinated aromatic compounds.

Due to the strict requirement to generate content based on detailed and specific research findings for Benzenepropanoic acid, 5-iodo-2-methyl-, and the lack of such information in the public domain, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested outline.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.